molecular formula C18H29N2O+ B14421016 Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- CAS No. 84213-91-2

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)-

Cat. No.: B14421016
CAS No.: 84213-91-2
M. Wt: 289.4 g/mol
InChI Key: OYAIYZSRUKCRIR-UHFFFAOYSA-O
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Description

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a quaternary ammonium compound with a complex structure that includes an allyl group, diethyl groups, and a 2,4,6-trimethylphenyl carbamoyl moiety. Quaternary ammonium compounds are known for their cationic nature and unique physicochemical properties, making them valuable in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted ammonium compounds .

Scientific Research Applications

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- involves its interaction with negatively charged surfaces, such as microbial cell membranes. The cationic nature of the compound allows it to bind to these surfaces, leading to the disruption of membrane integrity and subsequent cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its specific structural features, including the presence of an allyl group and a 2,4,6-trimethylphenyl carbamoyl moiety. These structural elements confer distinct physicochemical properties and reactivity, making it suitable for specialized applications in research and industry .

Properties

CAS No.

84213-91-2

Molecular Formula

C18H29N2O+

Molecular Weight

289.4 g/mol

IUPAC Name

diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-enylazanium

InChI

InChI=1S/C18H28N2O/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6/h7,11-12H,1,8-10,13H2,2-6H3/p+1

InChI Key

OYAIYZSRUKCRIR-UHFFFAOYSA-O

Canonical SMILES

CC[N+](CC)(CC=C)CC(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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